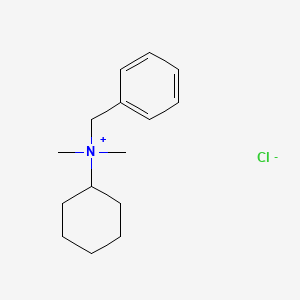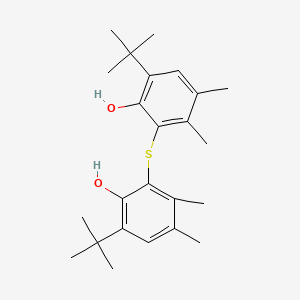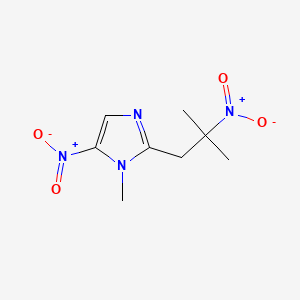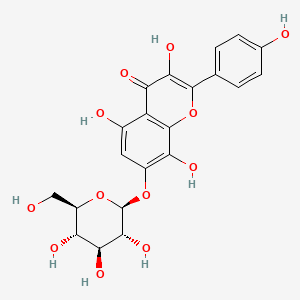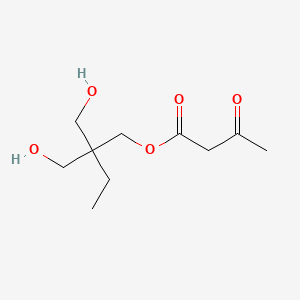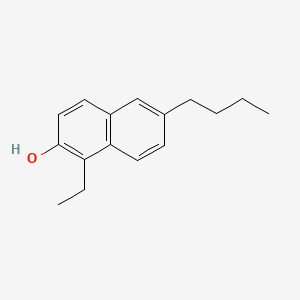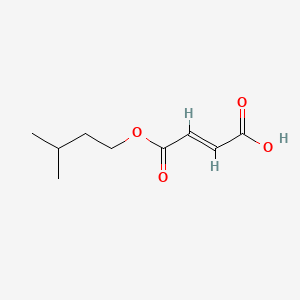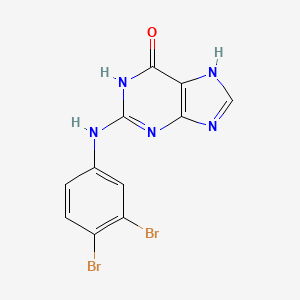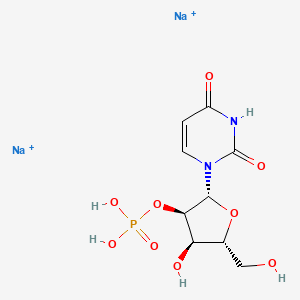
2'-Uridylic acid, disodium salt
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
It is an ester of phosphoric acid with the nucleoside uridine, consisting of a phosphate group, the pentose sugar ribose, and the nucleobase uracil . This compound is commonly used in scientific research due to its involvement in RNA synthesis and metabolism.
准备方法
Synthetic Routes and Reaction Conditions
The preparation of 2’-Uridylic acid, disodium salt involves several steps. One common method includes the decarboxylation of orotidine 5’-monophosphate to form uridine 5’-monophosphate, which is then converted to its disodium salt form . Another method involves mixing cytidine monophosphate or its sodium salt with sodium nitrite and deionized water, followed by the addition of acid or acid anhydride. The reaction mixture is then crystallized and filtered to obtain the final product .
Industrial Production Methods
Industrial production of 2’-Uridylic acid, disodium salt typically involves large-scale synthesis using similar methods as described above. The process is optimized for higher yields and purity, often involving additional purification steps such as recrystallization and filtration .
化学反应分析
Types of Reactions
2’-Uridylic acid, disodium salt undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form uridine diphosphate (UDP) and uridine triphosphate (UTP).
Reduction: Reduction reactions can convert it to uridine.
Substitution: It can participate in substitution reactions to form different nucleotide derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and various nucleophiles for substitution reactions .
Major Products Formed
The major products formed from these reactions include uridine diphosphate, uridine triphosphate, and various nucleotide derivatives .
科学研究应用
2’-Uridylic acid, disodium salt has a wide range of applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of other nucleotides and nucleosides.
Biology: It plays a vital role in RNA synthesis and metabolism, making it essential for studying genetic expression and regulation.
Medicine: It is used in the development of antiviral and anticancer drugs due to its involvement in nucleotide metabolism.
作用机制
The mechanism of action of 2’-Uridylic acid, disodium salt involves its conversion to uridine triphosphate (UTP) through phosphorylation. UTP then participates in various biochemical pathways, including RNA synthesis and glycogen synthesis. The compound targets enzymes such as orotidylate decarboxylase and uridine-cytidine kinase, which are involved in its metabolism .
相似化合物的比较
Similar Compounds
Cytidine monophosphate (CMP): Similar in structure but contains cytosine instead of uracil.
Adenosine monophosphate (AMP): Contains adenine instead of uracil.
Guanosine monophosphate (GMP): Contains guanine instead of uracil.
Uniqueness
2’-Uridylic acid, disodium salt is unique due to its specific involvement in RNA synthesis and its role as a precursor for other uridine derivatives. Its ability to participate in various biochemical pathways makes it a valuable compound in scientific research .
属性
CAS 编号 |
42829-43-6 |
|---|---|
分子式 |
C9H13N2Na2O9P+2 |
分子量 |
370.16 g/mol |
IUPAC 名称 |
disodium;[(2R,3R,4R,5R)-2-(2,4-dioxopyrimidin-1-yl)-4-hydroxy-5-(hydroxymethyl)oxolan-3-yl] dihydrogen phosphate |
InChI |
InChI=1S/C9H13N2O9P.2Na/c12-3-4-6(14)7(20-21(16,17)18)8(19-4)11-2-1-5(13)10-9(11)15;;/h1-2,4,6-8,12,14H,3H2,(H,10,13,15)(H2,16,17,18);;/q;2*+1/t4-,6-,7-,8-;;/m1../s1 |
InChI 键 |
ZMQVLPSOJNNFFH-WFIJOQBCSA-N |
手性 SMILES |
C1=CN(C(=O)NC1=O)[C@H]2[C@@H]([C@@H]([C@H](O2)CO)O)OP(=O)(O)O.[Na+].[Na+] |
规范 SMILES |
C1=CN(C(=O)NC1=O)C2C(C(C(O2)CO)O)OP(=O)(O)O.[Na+].[Na+] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




